
Bis(2,5-dimethylphenyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dimethylphenyl) sulfide is an organic compound that belongs to the class of diaryl sulfides It is characterized by the presence of two 2,5-dimethylphenyl groups attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,5-dimethylphenyl) sulfide can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylphenyl magnesium bromide with sulfur dichloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, this compound can be produced via oxidative polymerization of bis(2,5-dimethylphenyl) disulfide using a vanadyl acetylacetonate-strong acid catalyst under bulk conditions. This method yields a polymer with high crystallinity and thermal stability .
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dimethylphenyl) sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Bis(2,5-dimethylphenyl) sulfide has several applications in scientific research:
Polymer Science: It is used in the synthesis of poly(2,5-dimethyl-1,4-phenylenesulfide), a polymer with high thermal stability and crystallinity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of materials with specific electronic and thermal properties.
Mechanism of Action
The mechanism of action of bis(2,5-dimethylphenyl) sulfide involves its ability to undergo various chemical transformations. The sulfur atom in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides, sulfones, and thiols. These transformations are facilitated by the presence of the 2,5-dimethylphenyl groups, which stabilize the intermediate species formed during the reactions .
Comparison with Similar Compounds
Similar Compounds
Diphenyl sulfide: Lacks the methyl groups present in bis(2,5-dimethylphenyl) sulfide.
Bis(4-methylphenyl) sulfide: Contains methyl groups at the 4-position instead of the 2,5-positions.
Bis(3,5-dimethylphenyl) sulfide: Contains methyl groups at the 3,5-positions.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning influences the compound’s reactivity and the properties of the polymers derived from it. The 2,5-dimethyl substitution pattern provides steric hindrance and electronic effects that can enhance the thermal stability and crystallinity of the resulting polymers .
Properties
CAS No. |
35019-02-4 |
|---|---|
Molecular Formula |
C16H18S |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |
InChI Key |
LMIXQDKEOPSFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
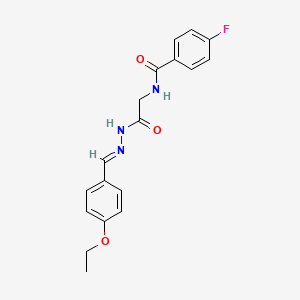
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
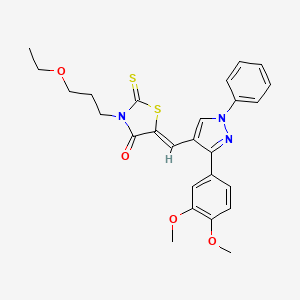
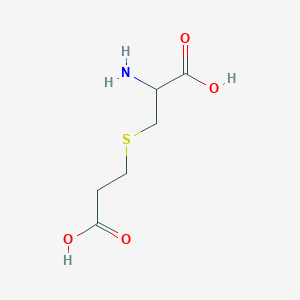

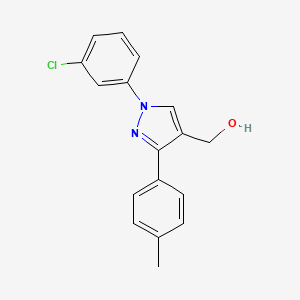


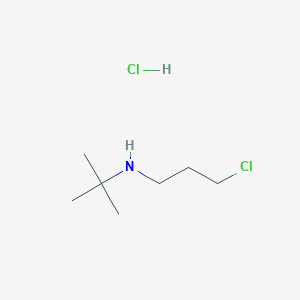

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)


